2-Bromo-5-(2-ethylhexyl)thiophene
Overview
Description
2-Bromo-5-(2-ethylhexyl)thiophene, also known as this compound, is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.03908 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Medicinal Applications
- Synthesis of Derivatives via Suzuki Cross-Coupling : The synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction has been reported. These derivatives exhibit promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Materials Science and Photostabilization
- Photostabilizers for Poly(vinyl chloride) : New thiophene derivatives have been synthesized and shown to effectively reduce the level of photodegradation in poly(vinyl chloride) films. This indicates their potential use as photostabilizers, with specific compounds demonstrating significant efficiency in protection against UV radiation (Balakit et al., 2015).
Polymer Science
- Conjugated Block Copolymers : The synthesis of an amphiphilic, conjugated block copolymer incorporating 2-bromo-5-(2-ethylhexyl)thiophene units has been achieved. This polymer exhibits solvent-selective photoluminescence quenching, demonstrating its potential for use in novel optoelectronic devices (Tu et al., 2007).
Organic Electronics and Photovoltaics
- Regioselective Deprotonation and Nickel-Catalyzed Cross-Coupling : A method for the regioselective synthesis of thiophene oligomers has been developed, utilizing this compound. This approach allows for the precise construction of organic dye molecules for use in photovoltaic cells, showcasing the versatility of this compound in the development of organic electronic materials (Tanaka et al., 2011).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing its mist/vapors/spray, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
Similar compounds, such as thiophenes, have been explored for potential applications in radiopharmaceutical chemistry .
Mode of Action
It’s known that thiophene derivatives can be used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (ofets) and organic photovoltaics (opvs) .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-(2-ethylhexyl)thiophene is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
A related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, has shown promising in vitro antibacterial activity .
Properties
IUPAC Name |
2-bromo-5-(2-ethylhexyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWTVKKPNTQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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